
4-Methyl-6-(methylamino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(methylamino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It is a derivative of nicotinonitrile, featuring a methyl group and a methylamino group attached to the pyridine ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylamino)nicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction is carried out in ethanol at room temperature, leading to the formation of the desired nicotinonitrile derivative.
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement . The compound is manufactured and supplied by various chemical companies for research and industrial use.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylamino)nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-6-(methylamino)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A precursor to 4-Methyl-6-(methylamino)nicotinonitrile, featuring a nitrile group attached to the pyridine ring.
2-Oxo(thio)nicotinonitriles: These derivatives have been studied for their biological activities, including bactericidal and fungicidal properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methyl group and a methylamino group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-methyl-6-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-3-8(10-2)11-5-7(6)4-9/h3,5H,1-2H3,(H,10,11) |
InChI Key |
RESNNTBWHVAUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


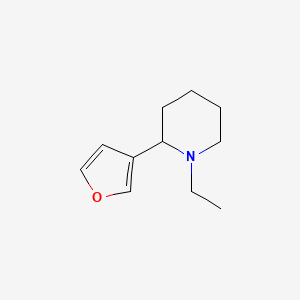
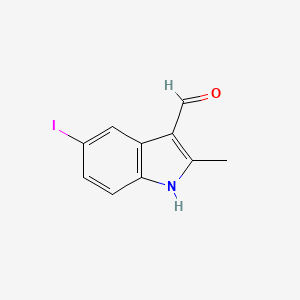
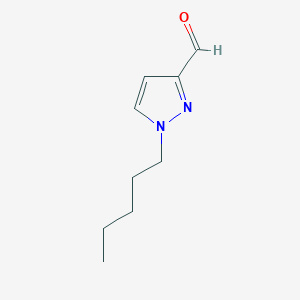


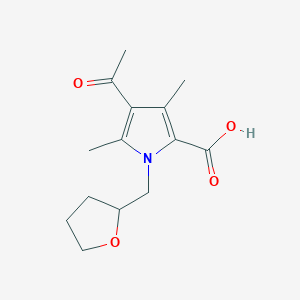


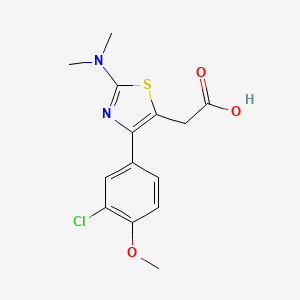
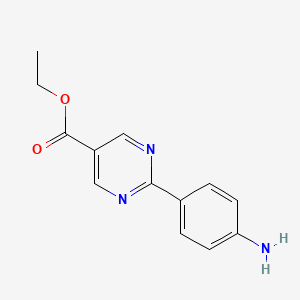

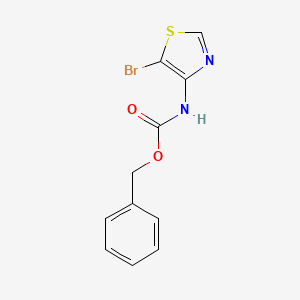
![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)

